Product packaging for tert-Butyl (3-formylpyridin-2-yl)carbamate(Cat. No.:CAS No. 116026-94-9)

tert-Butyl (3-formylpyridin-2-yl)carbamate

Cat. No.: B111235
CAS No.: 116026-94-9
M. Wt: 222.24 g/mol
InChI Key: UYMKXJBJFXPXMB-UHFFFAOYSA-N
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Description

tert-Butyl (3-formylpyridin-2-yl)carbamate (CAS 116026-94-9) is a high-purity chemical intermediate supplied with a minimum purity of 98% . Its molecular formula is C 11 H 14 N 2 O 3 and it has a molecular weight of 222.24 g/mol . This compound is also known by synonyms such as 2-BOC-AMINO-3-FORMYLPYRIDINE and (3-FORMYL-PYRIDIN-2-YL)-CARBAMIC ACID TERT-BUTYL ESTER . The presence of both a carbamate protecting group and a formyl group on the pyridine ring makes it a valuable building block in organic synthesis and pharmaceutical research . It is typically utilized by the global pharmaceutical and research industries as a critical intermediate in the development of Active Pharmaceutical Ingredients (APIs) . This product is certified under ISO quality systems to ensure consistency and reliability for your research workflows . ⚠️ Important Notice: The specific biochemical applications, primary research uses, and detailed mechanism of action for this compound are not detailed in the available sources. Researchers are advised to consult the scientific literature for application-specific data. Handling and Usage: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B111235 tert-Butyl (3-formylpyridin-2-yl)carbamate CAS No. 116026-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(3-formylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKXJBJFXPXMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557012
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
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URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116026-94-9
Record name tert-Butyl (3-formylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-formylpyridin-2-yl)carbamate
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Chemical Reactivity and Derivatization Strategies of Tert Butyl 3 Formylpyridin 2 Yl Carbamate

Reactivity of the Formyl Group (–CHO)

The aldehyde functionality at the C3 position of the pyridine (B92270) ring is a primary site for chemical modification, participating in a variety of reactions that facilitate carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Addition Reactions

The electrophilic nature of the formyl group's carbonyl carbon makes it susceptible to attack by a range of nucleophiles. Organometallic reagents, such as Grignard reagents, readily add to the aldehyde to furnish secondary alcohols. For instance, the reaction with methylmagnesium bromide would yield the corresponding 1-(2-(tert-butoxycarbonylamino)pyridin-3-yl)ethanol.

Other significant nucleophilic additions include the Henry reaction, involving the addition of a nitroalkane in the presence of a base, and the Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate (B1237965) carbanion to generate alkenes. These reactions provide powerful tools for extending the carbon framework of the parent molecule. Reductive amination, another key transformation, involves the initial formation of an imine with a primary or secondary amine, followed by in situ reduction to afford the corresponding amine derivative.

Nucleophilic Addition ReactionReagent ExampleProduct Type
Grignard ReactionMethylmagnesium bromideSecondary alcohol
Henry ReactionNitromethaneβ-Nitroalcohol
Horner-Wadsworth-EmmonsTriethyl phosphonoacetateα,β-Unsaturated ester
Reductive AminationBenzylamine, NaBH(OAc)₃Secondary amine

Selective Oxidation and Reduction Pathways

The formyl group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the Boc-protecting group or the pyridine ring under appropriate conditions. Mild oxidizing agents, such as sodium chlorite (B76162) or potassium permanganate, can achieve the conversion to the corresponding carboxylic acid.

Conversely, selective reduction to the hydroxymethyl group is readily accomplished using mild hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation, yielding tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate.

TransformationReagentProduct Functional Group
OxidationSodium chlorite (NaClO₂)Carboxylic acid (–COOH)
ReductionSodium borohydride (NaBH₄)Primary alcohol (–CH₂OH)

Condensation Reactions for Scaffold Diversification

The formyl group is a versatile handle for the construction of fused heterocyclic systems through various condensation reactions. These reactions are invaluable for the synthesis of novel scaffolds with potential applications in medicinal chemistry and materials science. For instance, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization, can lead to the formation of fused pyridopyrimidine or similar bicyclic structures.

Furthermore, the Pictet-Spengler reaction, a well-established method for the synthesis of tetrahydroisoquinolines, can be adapted. Following the conversion of the formyl group to an appropriate β-arylethylamine precursor, acid-catalyzed cyclization would yield fused tetracyclic systems. The reactivity of the 2-amino-3-formylpyridine core allows for the synthesis of a diverse range of fused heterocycles, including pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines, by reacting with appropriate binucleophiles.

Transformations Involving the tert-Butoxycarbonyl (Boc) Carbamate (B1207046) Group

The Boc protecting group on the amino functionality at the C2 position plays a crucial role in modulating the reactivity of the molecule and can be selectively removed when required.

Selective Deprotection Methodologies

The tert-butoxycarbonyl group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The most common method for the deprotection of the Boc group in tert-butyl (3-formylpyridin-2-yl)carbamate is treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

Chemoselective deprotection can be achieved in the presence of other acid-sensitive groups by careful selection of the acid and reaction conditions. For example, milder acidic conditions might be employed to selectively remove the Boc group while leaving a tert-butyl ester intact.

Deprotection ReagentConditions
Trifluoroacetic acid (TFA)Dichloromethane, Room temperature
Hydrochloric acid (HCl)1,4-Dioxane or Methanol, Room temperature

Influence of the Carbamate on Directed Reactivity and Stereocontrol

The N-Boc-carbamate group is a powerful directing group in electrophilic aromatic substitution reactions, specifically through directed ortho-metalation (DoM). uwindsor.ca By treating N-Boc protected aminopyridines with a strong base, such as n-butyllithium or sec-butyllithium, deprotonation occurs selectively at the position ortho to the directing group. In the case of this compound, the carbamate group can direct lithiation to the C4 position of the pyridine ring. The resulting organolithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at this position with high regioselectivity.

The steric bulk of the Boc group can also play a significant role in stereocontrol during reactions at adjacent positions. In nucleophilic additions to the formyl group, the bulky carbamate can influence the facial selectivity of the incoming nucleophile, potentially leading to diastereomeric excess in the product. This directing and stereochemical influence is a critical aspect of the synthetic utility of this compound, enabling the construction of highly functionalized and stereochemically defined pyridine derivatives.

Reactivity of the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen heteroatom and the adjacent formyl group. Conversely, these features render the ring more susceptible to nucleophilic attack, particularly when a suitable leaving group is present.

Electrophilic Aromatic Substitution Considerations

Electrophilic aromatic substitution (EAS) on pyridine is inherently challenging compared to benzene, as the nitrogen atom reduces the electron density of the ring, making it less nucleophilic. uoanbar.edu.iq The presence of the electron-withdrawing formyl group at the 3-position further deactivates the ring. However, the Boc-protected amino group at the 2-position is an activating group and an ortho, para-director.

In acidic media, typically required for many EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion, which strongly deactivates the ring towards electrophilic attack. uoanbar.edu.iq While specific studies on the electrophilic substitution of this compound are not extensively documented, predictions can be made based on the electronic properties of the substituents. The directing influence of the substituents would likely lead to substitution at the C5 position, which is para to the activating Boc-amino group and meta to the deactivating formyl group.

Studies on related 2-aminopyridine (B139424) derivatives have shown that selective C3–H nitration can be achieved using directing groups. For instance, an N-sulfonyl group on a 2-aminopyridine can direct nitration to the C3 position. rsc.org This suggests that the inherent reactivity of the pyridine ring in aminopyridine derivatives can be manipulated through the choice of protecting/directing groups and reaction conditions.

Nucleophilic Aromatic Substitution on Halogenated Analogues

Nucleophilic aromatic substitution (SNAr) is a more viable pathway for the functionalization of the pyridine ring in this system, especially on halogenated analogues. The pyridine nitrogen and the formyl group lower the electron density of the ring, facilitating attack by nucleophiles. For an SNAr reaction to occur, a good leaving group, typically a halogen, must be present on the ring. libretexts.orglibretexts.org

The reactivity of halopyridines in SNAr reactions is well-established, with the rate of reaction often following the order F > Cl > Br > I, which is characteristic of a mechanism where the attack of the nucleophile is the rate-determining step. nih.gov The positions most susceptible to nucleophilic attack on a pyridine ring are the 2- and 4-positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. youtube.com

For halogenated analogues of this compound, such as a 6-chloro derivative, nucleophilic substitution would be expected to occur at the 6-position. The reaction of chloroazines with nucleophiles like bisulfide and polysulfides has been shown to proceed via an SNAr mechanism, with reactivity being significantly influenced by the electronic effects of other ring substituents. nih.gov

Strategies for Modifying the Pyridine Core

Modification of the pyridine core of this compound and its derivatives can be achieved through several modern synthetic strategies, primarily leveraging the introduction of a halogen atom to enable cross-coupling reactions or by utilizing directed metalation techniques.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.ca A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with various electrophiles. The carbamate group is known to be a potent DMG. nih.gov In the context of tert-butyl (pyridin-2-yl)carbamate, the Boc-amino group can direct lithiation to the 3-position. harvard.edu This approach allows for the introduction of a wide range of substituents specifically at the C3 position.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize pyridines. nih.gov The prerequisite for these reactions is typically the presence of a halide or triflate on the pyridine ring.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-pyridine with a boronic acid or ester. It is a robust method for forming aryl-aryl or aryl-vinyl bonds. The reactivity of halopyridines in Suzuki coupling often follows the order I > Br > Cl. researchgate.net Halogenated derivatives of this compound could be coupled with various boronic acids to introduce diverse substituents onto the pyridine core. nih.govorganic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is a reliable method for introducing alkynyl moieties. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes have demonstrated the feasibility of this transformation on similarly substituted pyridine rings. scirp.orgresearchgate.netscirp.org

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgrug.nlacsgcipr.org This would be a valuable tool for introducing various amino groups onto a halogenated version of the target molecule. The choice of palladium catalyst and ligands is crucial for the success of this reaction, especially with challenging substrates like pyridines. rsc.orgresearchgate.net

These strategies, summarized in the table below, provide a comprehensive toolkit for the derivatization of the pyridine core of this compound, allowing for the synthesis of a wide array of analogues for various applications.

Strategy Description Typical Reagents Bond Formed
Directed ortho-MetalationRegioselective deprotonation directed by the carbamate group, followed by quenching with an electrophile.n-BuLi, s-BuLi, LDA; various electrophiles (e.g., I₂, Me₃SnCl)C-C, C-Heteroatom
Suzuki-Miyaura CouplingPalladium-catalyzed reaction of a halopyridine with a boronic acid or ester.Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), boronic acidC-C
Sonogashira CouplingPalladium/copper co-catalyzed reaction of a halopyridine with a terminal alkyne.Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N), terminal alkyneC-C (alkynyl)
Buchwald-Hartwig AminationPalladium-catalyzed reaction of a halopyridine with a primary or secondary amine.Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOt-Bu), amineC-N

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Systems

The ortho-disposition of the amino and formyl functionalities in tert-butyl (3-formylpyridin-2-yl)carbamate provides an ideal template for the construction of fused heterocyclic systems through cyclocondensation reactions. One of the most prominent examples of this reactivity is its application in the Friedländer annulation to synthesize substituted quinolines and related polycyclic aromatic systems. wikipedia.orgnih.gov This reaction typically involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related analogue with a compound containing an activated methylene (B1212753) group, such as a ketone or β-ketoester, under acidic or basic conditions to furnish the corresponding quinoline (B57606) derivative. nih.gov

The general mechanism for the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the 2-aminoaryl aldehyde and the active methylene compound, followed by cyclization and dehydration. An alternative pathway involves the initial formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline product. wikipedia.org

While direct examples utilizing this compound are not extensively documented in readily available literature, the reactivity of the core 2-amino-3-formylpyridine structure is well-established. For instance, the reaction of 2-aminopyridine-3-carbaldehyde with various ketones can lead to the formation of 1,8-naphthyridine (B1210474) derivatives. This transformation highlights the utility of this structural motif in generating diverse heterocyclic frameworks.

Furthermore, the strategic placement of the functional groups in this compound makes it a suitable precursor for the synthesis of other fused heterocyclic systems, such as pyridopyrimidines. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, for example, often involves the condensation of a 2-aminopyridine (B139424) derivative with a suitable three-carbon electrophile or a pre-functionalized pyrimidine (B1678525) precursor. The presence of the formyl group allows for initial condensation reactions, while the Boc-protected amine can be deprotected in a subsequent step to facilitate further cyclization.

The versatility of this building block is further underscored by its potential use in the synthesis of azaindoles (pyrrolopyridines), which are significant structural motifs in many biologically active compounds. rsc.orgnih.govrsc.org The synthesis of azaindoles often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. nih.gov For example, a common strategy involves the palladium-catalyzed coupling of an aminohalopyridine with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization to form the azaindole ring. nih.gov While this specific route may not directly apply to this compound, the core aminopyridine structure is fundamental to many azaindole syntheses.

Role in the Construction of Diverse Carbon-Nitrogen Frameworks

The dual functionality of this compound serves as a powerful tool for the construction of intricate carbon-nitrogen (C-N) frameworks. The formyl group can readily participate in reactions that form new C-N bonds, such as reductive amination and the formation of imines and enamines. These intermediates can then undergo further transformations to build more complex molecular structures.

The Boc-protected amino group, while temporarily masked, is crucial for the strategic introduction of nitrogen nucleophiles. The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, unmasking the primary amine for subsequent reactions. organic-chemistry.org This controlled deprotection allows for a stepwise approach to the synthesis of complex molecules, where the newly formed amine can participate in intramolecular cyclizations or intermolecular reactions to extend the molecular framework.

An example of the construction of C-N frameworks can be inferred from multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single synthetic operation to generate complex products. mdpi.comnih.gov Derivatives of 2-aminopyridine are frequently employed in MCRs to synthesize a wide array of heterocyclic compounds. scispace.com For instance, the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide in an Ugi-type reaction could potentially lead to the formation of complex acyclic and cyclic structures incorporating multiple nitrogen atoms.

The table below illustrates potential reactions for C-N bond formation using this compound as a starting material.

Reaction TypeReactant(s)Potential Product(s)Significance
Reductive AminationPrimary or secondary amine, reducing agent (e.g., NaBH(OAc)₃)N-substituted (2-(Boc-amino)pyridin-3-yl)methanamineIntroduction of a new C-N bond and a functionalized side chain.
Imine FormationPrimary amineN-((2-(Boc-amino)pyridin-3-yl)methylene)amineFormation of a versatile imine intermediate for further transformations.
Wittig-type ReactionsPhosphorus ylidesAlkenyl-substituted pyridinesC-C bond formation with potential for subsequent functionalization of the double bond.
Pictet-Spengler ReactionTryptamine or related compounds (after deprotection and modification)β-carboline derivativesConstruction of complex, biologically relevant heterocyclic systems.

Precursor in the Synthesis of Highly Functionalized Pyridine Intermediates

Beyond its use in the construction of fused ring systems, this compound is a valuable precursor for the synthesis of other highly functionalized pyridine intermediates. The formyl group can be readily transformed into a variety of other functional groups, thereby expanding the synthetic utility of the pyridine core.

Standard organic transformations can be applied to the aldehyde functionality to introduce new chemical handles. For example, oxidation of the formyl group would yield the corresponding carboxylic acid, which can then be converted into esters, amides, or other acid derivatives. Conversely, reduction of the aldehyde would provide the corresponding alcohol, which can be further functionalized through etherification or esterification.

The Boc-protected amino group also plays a key role in the synthesis of functionalized pyridine intermediates. The Boc group can be removed to liberate the free amine, which can then be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce a wide range of substituents at the 2-position of the pyridine ring.

The following table summarizes some of the potential transformations of this compound to generate other functionalized pyridine intermediates.

TransformationReagent(s)Product Functional Group(s)
OxidationKMnO₄, CrO₃, or other oxidizing agentsCarboxylic acid at C3
ReductionNaBH₄, LiAlH₄, or other reducing agentsHydroxymethyl group at C3
Grignard ReactionRMgXSecondary alcohol at C3
Cyanohydrin FormationHCN or TMSCNCyanohydrin at C3
Boc DeprotectionTrifluoroacetic acid (TFA), HClPrimary amine at C2
N-Alkylation (post-deprotection)Alkyl halide, baseSecondary or tertiary amine at C2
N-Acylation (post-deprotection)Acyl chloride, baseAmide at C2

Contributions to Total Synthesis and Semisynthesis of Complex Molecules

While specific examples of the direct application of this compound in the total or semisynthesis of complex natural products are not readily found in the surveyed literature, its potential as a key building block is significant. The ability to construct fused heterocyclic systems, such as quinolines, naphthyridines, and azaindoles, which are common motifs in many biologically active natural products and pharmaceuticals, underscores its potential in this area.

The strategic functionalization of the pyridine ring, as described in the previous section, allows for the introduction of various side chains and substituents that are often found in complex natural products. The controlled deprotection of the Boc-amino group allows for the late-stage introduction of nitrogen-containing functionalities, which is a common strategy in total synthesis to avoid interference with other reactive sites in the molecule.

For instance, the synthesis of certain alkaloids or other nitrogen-containing natural products could potentially utilize this compound as a starting material to construct a key heterocyclic core. The subsequent elaboration of the functional groups on the pyridine ring would then lead to the final target molecule. The modular nature of syntheses involving this building block would allow for the rapid generation of analogues for structure-activity relationship (SAR) studies, which is a crucial aspect of medicinal chemistry and drug discovery.

The development of new synthetic methodologies, particularly in the area of multicomponent reactions and transition metal-catalyzed cross-coupling, is likely to expand the applications of this compound and similar building blocks in the total synthesis of complex molecules in the future.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Pharmaceutical Intermediates

As a key building block, tert-Butyl (3-formylpyridin-2-yl)carbamate and its structural isomers serve as crucial starting materials or intermediates in the synthesis of a variety of pharmaceutical compounds. The reactivity of the formyl group, coupled with the directing and protecting nature of the tert-butyl carbamate (B1207046), allows for precise chemical modifications and the construction of intricate molecular architectures.

Precursors for Neurological Disorder Therapeutics

While direct synthesis of neurological disorder therapeutics from this compound is not extensively documented in publicly available research, the utility of related carbamate derivatives in this field is well-established. For instance, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester serves as a key intermediate in the synthesis of Lacosamide, a medication used for the treatment of seizures google.com. This highlights the potential of the tert-butyl carbamate functional group in the development of drugs targeting the central nervous system. The pyridine (B92270) scaffold, present in the title compound, is also a common feature in many neurologically active drugs, suggesting that derivatives of this compound could be valuable precursors for novel therapeutics in this area.

Components in Anti-Viral Agent Development

Role in the Development of Enzyme Inhibitors

Perhaps the most direct application of a derivative of the title compound is in the synthesis of enzyme inhibitors. A patent for novel tricyclic compounds as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers, describes the use of tert-butyl (4-acetyl-2-nitrophenyl)(3-formylpyridin-2-yl)carbamate as an intermediate google.com. This demonstrates the utility of the 3-formylpyridin-2-yl carbamate scaffold in the generation of molecules designed to interact with and inhibit specific enzyme targets.

Table 1: Example of a Derivative of this compound in Enzyme Inhibitor Synthesis

Intermediate CompoundTarget EnzymeTherapeutic AreaReference
tert-butyl (4-acetyl-2-nitrophenyl)(3-formylpyridin-2-yl)carbamateMutant Isocitrate Dehydrogenase (IDH)Oncology google.com

Investigation of Receptor Binding Ligands and Modulators

The pyridine moiety is a common structural feature in ligands that bind to a variety of receptors, including G-protein coupled receptors (GPCRs). While direct studies involving this compound are limited, a patent describing CXCR4 chemokine receptor binding compounds highlights the importance of pyridinylmethyl amine structures in receptor modulation google.com. The formyl group of the title compound can be readily converted to an amine through reductive amination, providing a synthetic route to such receptor-active compounds. This positions this compound as a valuable precursor for the synthesis of novel receptor ligands.

Contribution to Novel Drug Scaffolds and Lead Optimization

The structural framework of this compound offers significant potential for the development of novel drug scaffolds. The pyridine ring can be further functionalized, and the formyl and carbamate groups can be chemically manipulated to generate a diverse library of compounds for high-throughput screening. For example, a patent on piperazinyl oxoalkyl tetrahydroisoquinolines and related analogues describes the preparation of the isomeric tert-butyl 4-formylpyridin-3-ylcarbamate as a key step in the synthesis of complex heterocyclic systems epo.org. This underscores the value of formyl-substituted pyridinyl carbamates in building diverse molecular scaffolds for drug discovery and lead optimization.

Broader Research Applications

Applications in Agrochemical Development and Active Ingredient Synthesis

The pyridine (B92270) moiety is a well-established scaffold in the development of agrochemicals, including herbicides, insecticides, and fungicides. The structural features of tert-Butyl (3-formylpyridin-2-yl)carbamate make it an attractive starting material for the synthesis of novel pesticide active ingredients. The formyl group can undergo various transformations, such as oxidation, reduction, or condensation reactions, to introduce diverse functionalities. The Boc-protected amine at the 2-position can be deprotected to allow for further derivatization, leading to the creation of a library of compounds for biological screening.

While direct synthesis of a commercialized agrochemical from this compound is not prominently documented in publicly available research, its utility can be inferred from the broader context of pyridine-based agrochemical synthesis. The general approach involves the modification of the pyridine ring to enhance biological activity and selectivity. For instance, the formyl group can be converted into a Schiff base, which can then be reduced to a secondary amine, a common functional group in many bioactive molecules.

Potential Agrochemical Synthesis Pathways from this compound
Reaction TypeFunctional Group TransformationPotential Agrochemical Class
Reductive AminationFormyl group to secondary amineHerbicides, Fungicides
Wittig ReactionFormyl group to substituted alkeneInsecticides
OxidationFormyl group to carboxylic acidPlant growth regulators
Condensation with active methylene (B1212753) compoundsFormation of heterocyclic ringsBroad-spectrum pesticides

Contributions to Material Science and Advanced Polymer Synthesis

In the realm of material science, derivatives of this compound, particularly its deprotected form (2-amino-3-formylpyridine), are valuable precursors for the synthesis of advanced polymers. The presence of both an amino and a formyl group allows for polycondensation reactions, leading to the formation of Schiff base polymers, also known as polyimines. These polymers are known for their interesting electronic and optical properties, making them suitable for applications in organic electronics, sensors, and as ligands for metal-organic frameworks (MOFs).

The synthesis of such polymers would typically involve the deprotection of the Boc group on this compound to yield 2-amino-3-formylpyridine. This monomer can then undergo self-condensation or be reacted with other monomers to form copolymers with tailored properties. The pyridine nitrogen atom in the polymer backbone can also be used to coordinate with metal ions, leading to the formation of coordination polymers with potential applications in catalysis and gas storage.

Potential Polymer Architectures from 2-amino-3-formylpyridine
Polymer TypeMonomersPotential Applications
Homopolymer (Polyimine)2-amino-3-formylpyridineOrganic semiconductors, fluorescent sensors
Copolymer2-amino-3-formylpyridine and a diamineMembranes, high-performance plastics
Coordination Polymer2-amino-3-formylpyridine and metal saltsCatalysis, gas storage, luminescent materials

Utility in Biochemical Research for Protein-Ligand Interaction Studies

One of the most significant applications of this compound is in biochemical research, specifically in the synthesis of enzyme inhibitors and the study of protein-ligand interactions. The compound serves as a key building block for creating more complex molecules that can bind to the active sites of proteins and modulate their function.

A notable example is its use in the development of inhibitors for the serine/threonine kinase Akt, a key enzyme in cell signaling pathways that is often dysregulated in cancer. google.com A patent describes a synthetic route where this compound is deprotected as a step towards the synthesis of potent Akt inhibitors. google.com This highlights the compound's importance in medicinal chemistry and drug discovery.

Furthermore, a doctoral thesis from the University of Groningen details the synthesis of this compound as a precursor for the development of potential inhibitors of the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), a target for novel anti-infective agents. This research underscores the compound's versatility in targeting different classes of enzymes for therapeutic purposes.

Biochemical Research Applications of this compound Derivatives
Target ProteinTherapeutic AreaRole of the Compound
Akt (Protein Kinase B)OncologyIntermediate in the synthesis of inhibitors. google.com
1-deoxy-D-xylulose-5-phosphate synthase (DXS)Infectious DiseasesPrecursor for potential enzyme inhibitors.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the molecular structure of tert-Butyl (3-formylpyridin-2-yl)carbamate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose, providing detailed information about the atomic arrangement and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise structure of the molecule in solution. While specific experimental data for this compound is not widely published in publicly accessible literature, typical chemical shifts for analogous compounds can be used to predict the expected spectral features. A certificate of analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% by NMR. chemscene.com

For a related isomer, tert-Butyl (4-formylpyridin-2-yl)carbamate, the formyl proton (-CHO) typically appears as a singlet in the downfield region of the ¹H NMR spectrum, around δ 9.8–10.0 ppm. The nine protons of the tert-butyl group are expected to resonate as a sharp singlet further upfield, typically between δ 1.2–1.5 ppm. The protons on the pyridine (B92270) ring would exhibit distinct splitting patterns and chemical shifts depending on their electronic environment.

Mass Spectrometry (MS) is employed to determine the molecular weight and to gain insights into the compound's fragmentation pattern, which can further confirm its structure. For this compound (molecular formula C₁₁H₁₄N₂O₃), the expected exact mass is 222.1004 g/mol . echemi.com High-resolution mass spectrometry (HRMS) would be used to confirm this precise molecular weight. Under electrospray ionization (ESI) conditions, the compound is expected to be observed as protonated molecules, [M+H]⁺, or adducts with other ions like sodium, [M+Na]⁺. The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve the characteristic loss of the tert-butyl group or the entire Boc protecting group.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueParameterPredicted Value/Observation
¹H NMR Chemical Shift (δ)~9.8-10.0 ppm (s, 1H, -CHO)
Pyridine ring protons (multiplets)
~1.2-1.5 ppm (s, 9H, -C(CH₃)₃)
¹³C NMR Chemical Shift (δ)Downfield signals for carbonyl and pyridine carbons
Upfield signals for tert-butyl carbons
Mass Spec. Molecular Ion[M+H]⁺ at m/z 223.1077
FragmentationLoss of isobutylene (B52900) (56 Da) or tert-butyl group (57 Da)

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, UPLC, LC-MS)

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing reaction mixtures during its synthesis. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly utilized techniques.

HPLC and UPLC are powerful separation techniques that can resolve the target compound from starting materials, byproducts, and other impurities. For related tert-butyl carbamate (B1207046) compounds, reverse-phase (RP) HPLC methods are commonly employed. sielc.com A typical RP-HPLC setup would use a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying and quantifying the components of a mixture. In the context of this compound, LC-MS would be used to confirm the molecular weight of the main peak in the chromatogram and to identify any impurities present in the sample. For Mass-Spec compatible applications, mobile phase additives like phosphoric acid are typically replaced with formic acid. sielc.com

Table 2: General Chromatographic Conditions for Analysis of tert-Butyl Carbamate Derivatives

TechniqueColumnMobile Phase (Typical)Detection
HPLC/UPLC C18 Reverse-PhaseAcetonitrile/Water with Formic AcidUV (at a wavelength appropriate for the pyridine chromophore)
LC-MS C18 Reverse-PhaseAcetonitrile/Water with Formic AcidMass Spectrometry (ESI+, monitoring for m/z 223.1)

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Advanced Characterization Methods for Reaction Monitoring and Product Validation

The synthesis of this compound requires careful monitoring to optimize reaction conditions and to validate the final product. While specific literature on advanced monitoring for this particular synthesis is not available, general principles of process analytical technology (PAT) can be applied.

In-situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, can be used for real-time monitoring of the reaction progress. These techniques can track the consumption of reactants and the formation of the product by monitoring characteristic vibrational bands. For example, the appearance and growth of the carbonyl stretch of the formyl group and the carbamate group in the IR spectrum would indicate the progress of the reaction.

Upon completion of the synthesis, a combination of the spectroscopic and chromatographic techniques discussed above is used for comprehensive product validation. This includes confirming the structure by NMR and MS, and assessing the purity by HPLC or UPLC. This multi-faceted analytical approach ensures the high quality of the this compound produced for research and development purposes.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of tert-Butyl (3-formylpyridin-2-yl)carbamate. These calculations provide insights into the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the formyl group and the carbonyl oxygen of the carbamate (B1207046) are expected to be regions of negative potential, making them susceptible to electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms of the amine and the aromatic ring are likely to exhibit positive potential.

Reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and softness, provide a quantitative measure of the molecule's reactivity. These parameters are instrumental in predicting how the molecule will behave in various chemical environments.

Illustrative Data Table: Calculated Electronic Properties of a Substituted Pyridine (B92270) Derivative

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 D
Electron Affinity 1.0 eV
Ionization Potential 7.0 eV
Electronegativity (χ) 4.0
Chemical Hardness (η) 2.65
Chemical Softness (S) 0.38

Note: This data is representative of a substituted pyridine derivative and is for illustrative purposes only.

Molecular Modeling Studies for Conformational Analysis and Intermolecular Interactions

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional conformation and its interactions with other molecules. Molecular modeling techniques are employed to explore these aspects of this compound.

Conformational Analysis: The presence of the bulky tert-butyl group and the rotatable bonds associated with the carbamate and formyl groups suggests that this compound can adopt multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformations. The tert-butoxycarbonyl (Boc) protecting group is known to influence the conformational preferences of the adjacent amine. The orientation of the formyl group relative to the pyridine ring is also a key conformational variable. Studies on similar formyl pyridines have shown that planar conformations are often energetically favored.

Intermolecular Interactions: The potential for hydrogen bonding is a significant feature of this molecule. The N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen, the formyl oxygen, and the pyridine nitrogen can all act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing of the solid state and its interactions with biological macromolecules. Pi-stacking interactions involving the pyridine ring are also possible and can contribute to the stability of molecular assemblies. Understanding these non-covalent interactions is vital for predicting solubility, melting point, and binding affinity to target proteins.

Illustrative Data Table: Potential Intermolecular Interactions in a Pyridine Carboxaldehyde Derivative

Interaction Type Donor Atom Acceptor Atom Distance (Å) Energy (kcal/mol)
Hydrogen Bond N-H (carbamate) O=C (formyl) 2.9 -4.5
Hydrogen Bond N-H (carbamate) N (pyridine) 3.1 -3.2
π-π Stacking Pyridine Ring Pyridine Ring 3.5 -2.1
C-H···O Interaction C-H (formyl) O=C (carbamate) 3.3 -1.5

Note: This data is hypothetical and serves to illustrate the types of interactions that could be studied.

Structure-Activity Relationship (SAR) and Ligand Design Approaches Based on Computational Data

The insights gained from quantum chemical calculations and molecular modeling form the foundation for Structure-Activity Relationship (SAR) studies and the rational design of new ligands. By understanding how modifications to the structure of this compound affect its electronic properties and shape, chemists can design new molecules with enhanced activity for a specific biological target.

Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, key pharmacophoric features would likely include a hydrogen bond donor (N-H), hydrogen bond acceptors (C=O, N), and an aromatic ring. This model can then be used to search databases for other molecules that fit these criteria or to guide the design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. Molecular descriptors, such as those derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) and those representing steric and hydrophobic properties, are correlated with experimentally determined activities. A statistically significant QSAR model can then be used to predict the activity of untested or newly designed compounds. For derivatives of this compound, QSAR could be used to predict how different substituents on the pyridine ring would impact its inhibitory activity against a particular enzyme.

Ligand Design: Based on the computational data, new derivatives of this compound can be designed with improved properties. For example, if a particular hydrogen bond is found to be crucial for binding to a target protein, modifications can be made to strengthen this interaction. Similarly, if the electronic properties are important, substituents can be added to the pyridine ring to modulate the electron density. This iterative process of computational design, synthesis, and biological testing is a cornerstone of modern drug discovery.

Illustrative Data Table: Hypothetical SAR for Pyridine-Based Enzyme Inhibitors

Compound R1 Substituent R2 Substituent LogP IC50 (nM)
1 H H 1.8 500
2 Cl H 2.3 250
3 OCH3 H 1.5 700
4 H NO2 1.9 150
5 Cl NO2 2.4 80

Note: This table is a hypothetical representation of an SAR study for illustrative purposes.

Future Perspectives and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules like tert-Butyl (3-formylpyridin-2-yl)carbamate is increasingly being guided by the principles of green chemistry. Future research will likely focus on developing more sustainable and environmentally benign synthetic routes. Innovations are anticipated in several key areas:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A shift towards aqueous media or other eco-friendly solvents is a promising avenue. The development of efficient, recyclable bimetallic catalysts that function in water could significantly reduce the environmental impact of producing pyridine (B92270) derivatives. researchgate.net

Catalyst Efficiency: Research is moving towards the use of highly efficient and recyclable catalysts, such as copper-manganese (B8546573) spinel oxides, to drive reactions. researchgate.net These catalysts can facilitate multi-component reactions (MCRs) in a single pot, which increases efficiency and reduces waste.

Atom Economy: MCRs are a cornerstone of green synthesis as they maximize the incorporation of starting materials into the final product, thus improving atom economy. researchgate.net Future syntheses of this compound and its derivatives could be designed as one-pot MCRs, combining precursors like 2-aminopyridines, aldehydes, and other reagents under green conditions. researchgate.netnih.gov

Safer Reagents: The tert-butoxycarbonyl (Boc) protecting group is crucial to the structure of the target compound. Traditional methods for introducing this group can be hazardous. The use of safer alternatives like di-tert-butyl dicarbonate (B1257347) is already a step forward. researchgate.net Further research into green N-tert-butoxycarbonylation reagents, which are chemoselective and efficient, will be critical. rsc.org

Green Chemistry ApproachPotential Benefit for Synthesis
Aqueous Reaction MediaReduces reliance on volatile organic compounds (VOCs).
Recyclable CatalystsLowers costs and minimizes chemical waste.
Multi-Component Reactions (MCRs)Increases reaction efficiency and atom economy.
Safer Boc-Protecting ReagentsEliminates hazardous chemicals like phosgene (B1210022). researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

The scaffold of this compound serves as a valuable building block in medicinal chemistry. Its derivatives have the potential to interact with a wide range of biological targets, opening up new therapeutic possibilities.

Neurological Disorders: Derivatives of structurally similar formylpyridin-yl-carbamates have shown potential in targeting enzymes involved in neurotransmitter regulation, suggesting applications in treating conditions like Alzheimer's disease. Furthermore, other tert-butyl carbamate (B1207046) derivatives are used to synthesize drugs like Lacosamide, which is used for epilepsy and neuropathic pain. google.com This precedent suggests that novel derivatives of this compound could be synthesized and screened for activity against a range of neurological targets.

Enzyme Inhibition: The core structure is suitable for developing enzyme inhibitors. For example, related 1,3-disubstituted ureas are known to be potent inhibitors of human soluble epoxide hydrolase (sEH), a target for pain management, making them potential alternatives to opioid analgesics. mdpi.com The reactive formyl group on the target compound can form covalent bonds with nucleophilic residues in proteins, while the pyridine ring can participate in π-π stacking and hydrogen bonding, enhancing binding affinity to enzyme active sites.

Antimicrobial Agents: Pyridine derivatives are a well-established class of antimicrobial agents. The structural motif of this compound can be elaborated to create novel libraries of compounds for screening against bacterial and fungal pathogens, addressing the growing challenge of antimicrobial resistance.

Therapeutic AreaPotential Biological Target/MechanismRelated Compound Class
Neurological Disorders Modulation of enzymes in neurotransmitter pathways. Pyridine-based carbamates chemimpex.com
Pain Management Inhibition of soluble epoxide hydrolase (sEH). mdpi.com1,3-Disubstituted ureas mdpi.com
Infectious Diseases Disruption of microbial cellular processes.Pyrazine and Pyridine derivatives mdpi.com

Integration into Automated Synthesis and High-Throughput Screening Platforms

The progression of drug discovery relies heavily on automation and high-throughput methods. This compound is an ideal candidate for integration into these advanced platforms due to its utility as a versatile chemical building block.

Combinatorial Chemistry: The presence of a reactive aldehyde and a protected amine allows for facile diversification. This makes the compound an excellent starting point for generating large combinatorial libraries of molecules through automated synthesis. nih.gov These libraries can then be screened for biological activity.

High-Throughput Screening (HTS): Compound libraries derived from this compound can be incorporated into HTS campaigns. thermofisher.com Modern HTS techniques, such as Self-Assembled Monolayers with Mass Spectrometry (SAMDI), are "label-free" and can screen over 100,000 compounds per day, accelerating the identification of new drug leads. nih.gov

Fragment-Based Drug Discovery: The core structure can be used in fragment libraries. These collections of small, low-complexity molecules are screened to identify fragments that bind to a biological target. Positive hits can then be elaborated into more potent lead compounds.

PlatformRole of this compoundKey Benefit
Automated Synthesis Versatile precursor for creating diverse derivatives.Rapid generation of large compound libraries.
High-Throughput Screening (HTS) Source of novel compounds for screening campaigns. thermofisher.comAccelerated discovery of bioactive "hits". nih.gov
Fragment Libraries Core scaffold for generating molecular fragments.Efficient identification of starting points for drug design.

Development of Advanced Functional Materials and Catalysts

Beyond pharmaceuticals, the unique chemical properties of this compound make it a promising candidate for applications in materials science and catalysis.

Polymer Science: A closely related isomer is used to create advanced polymers and coatings with enhanced mechanical properties and thermal stability. The bifunctional nature of this compound—with its formyl and carbamate groups—allows it to act as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

Ligand Synthesis for Catalysis: The pyridine ring is a fundamental component of many ligands used in coordination chemistry and catalysis. The formyl and carbamate moieties on the target compound can be modified to create sophisticated chelating ligands. These ligands can coordinate with metal centers to form catalysts for a variety of organic transformations, potentially offering high selectivity and efficiency.

Functional Coatings: Its incorporation into polymer matrices could lead to the development of functional coatings with improved durability and resistance to environmental factors.

Application AreaPotential FunctionDesired Outcome
Polymer Chemistry Monomer or cross-linking agent.Polymers with enhanced thermal and mechanical stability.
Homogeneous Catalysis Precursor for synthesizing multidentate ligands.Highly selective and efficient metal-based catalysts.
Surface Coatings Additive to polymer formulations.Improved durability and environmental resistance.

Q & A

Q. What are the established synthetic routes for tert-Butyl (3-formylpyridin-2-yl)carbamate, and what reaction conditions are critical for optimizing yield?

The compound is synthesized via sequential functionalization of pyridine derivatives. A common approach involves introducing the formyl group at the 3-position of pyridine, followed by Boc (tert-butoxycarbonyl) protection of the adjacent amine. Key steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDCI) for Boc protection .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .
  • Yield optimization : Control of reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:Boc anhydride) to minimize side reactions .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks are observed?

  • NMR :
  • ¹H NMR : A singlet at ~1.4 ppm (t-Bu group), a formyl proton peak at ~9.8 ppm, and pyridine aromatic protons between 7.5–8.5 ppm .
  • ¹³C NMR : A carbonyl signal at ~155 ppm (Boc group) and formyl carbon at ~190 ppm .
    • IR : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (C=O of aldehyde) .

Q. What purification strategies are effective for removing by-products like unreacted pyridine precursors?

  • Silica gel chromatography : Use a 20–40% ethyl acetate/hexane gradient to separate the product (Rf ~0.3–0.4) from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the aldehyde and Boc group orientations. Challenges include:

  • Disorder in the t-Bu group : Mitigated using SHELXL restraints (SIMU and DELU commands) to model thermal motion .
  • Twinned crystals : Data integration with SHELXE improves phase determination in cases of pseudo-merohedral twinning .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

  • Case example : A ¹H NMR signal suggesting free rotation of the Boc group may conflict with SCXRD data showing restricted rotation. Validate via:
  • DFT calculations : Compare computed and experimental torsion angles .
  • Variable-temperature NMR : Detect dynamic effects (e.g., coalescence of peaks at elevated temperatures) .

Q. What mechanistic insights govern the reactivity of the 3-formylpyridin-2-yl moiety in nucleophilic additions?

The aldehyde group undergoes regioselective reactions due to electronic effects from the adjacent Boc-protected amine:

  • Schiff base formation : Reacts preferentially with primary amines (e.g., benzylamine) in ethanol at 60°C, yielding imine derivatives (monitored by TLC) .
  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) require polar aprotic solvents (DMF) and elevated temperatures (80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.